molecular formula C11H14N2O2 B1320168 6-(Piperidin-1-yl)picolinic acid CAS No. 868755-50-4

6-(Piperidin-1-yl)picolinic acid

Cat. No. B1320168
M. Wt: 206.24 g/mol
InChI Key: ZBNWTBPSTOBOGV-UHFFFAOYSA-N
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Description

6-(Piperidin-1-yl)picolinic acid is a compound that can be associated with a class of organic molecules that contain a piperidine ring, a six-membered heterocycle with one nitrogen atom, attached to a picolinic acid moiety, which is a pyridine ring with a carboxylic acid functional group at the 2-position. This type of compound is of interest due to its potential applications in various fields such as catalysis, coordination chemistry, and as a building block for more complex molecular devices .

Synthesis Analysis

The synthesis of related compounds typically involves the coupling of picolinic acid derivatives with various amines or other nitrogen-containing heterocycles. For instance, the reaction of picolinic acid with thionyl chloride can lead to the formation of acid chlorides, which can then react with N-alkylanilines to afford a range of mono- and bis-amides . The synthesis process can yield chlorinated by-products, which can be separated by column chromatography. Although the specific synthesis of 6-(Piperidin-1-yl)picolinic acid is not detailed in the provided papers, similar synthetic strategies could be applied to obtain this compound.

Molecular Structure Analysis

The molecular structure of compounds similar to 6-(Piperidin-1-yl)picolinic acid has been characterized using various analytical techniques such as X-ray crystallography, which reveals preferences for certain geometric arrangements. For example, amides derived from picolinic acid generally prefer a cis amide geometry, where the aromatic groups are cis to each other, and the pyridine nitrogen is anti to the carbonyl oxygen . This information can be extrapolated to predict the likely preferred geometry of 6-(Piperidin-1-yl)picolinic acid.

Chemical Reactions Analysis

The chemical reactivity of picolinic acid derivatives can be quite diverse. For example, the photochemistry of a quinolone derivative with a piperazine ring has been studied, showing that it undergoes substitution and decarboxylation reactions upon irradiation in water . While this does not directly describe the reactivity of 6-(Piperidin-1-yl)picolinic acid, it provides insight into the potential reactivity of compounds with similar structural features.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 6-(Piperidin-1-yl)picolinic acid can be inferred from their molecular structure and the nature of their substituents. For instance, the presence of hydrogen bond donors and acceptors in the molecule can lead to the formation of inter- and intra-molecular hydrogen bonds, which can significantly influence the stability and solubility of the molecule . Additionally, the electrochemical properties of metal complexes with picolinic acid derivatives have been explored, indicating that these ligands can impact the redox behavior of the metal center .

Scientific Research Applications

Electrolytic Coloring in Industrial Processes

6-(Piperidin-1-yl)picolinic acid and related compounds, such as piperidine-4-carboxylic acid, have been used in the electrolytic coloring of anodized aluminum. These compounds influence the throwing power and resistance to atmospheric oxidation during this process, making them valuable in industrial applications related to surface finishing of metals (Moshohoritou, Tsangaraki-Kaplanoglou, & Kotsira, 1994).

Environmental Studies and Surface Acidity Probing

In environmental science, derivatives of piperidine, such as 4-picoline and piperidine itself, have been used to study the adsorption process on surfaces like SiO2. This research is crucial for understanding the migration and fate of organic pollutants in the environment. These studies utilize vibrational sum frequency generation spectroscopy to quantify the surface acidity of mineral oxides (Liu, Ma, & Allen, 2005).

Coordination Chemistry

Picolinic acid-based ligands, including those derived from piperidines, are significant in coordination chemistry. They have been synthesized for coordination with various metal ions like CuII, NiII, ZnII, CoII, and GaIII. These compounds are preorganized for octahedral coordination geometries, making them useful in studies involving solid-state structures, solution spectroscopy, and electrochemistry (Comba et al., 2016).

Transdermal Permeation Enhancers

Alkyl esters and alkylamides of hexanoic acid, substituted with tertiary amino groups including 6-(piperidin-1-yl), have been explored as transdermal permeation enhancers. These compounds are tested for their efficacy in enhancing the permeation of drugs through the skin, making them relevant in pharmaceutical applications (Farsa, Doležal, & Hrabálek, 2010).

Synthesis and Structural Exploration

Piperidine derivatives have been synthesized and structurally explored for various applications, including their potential in nonlinear optics. Studies include the synthesis of compounds like 3,5-diethyl -2,6-di(thiophen-2-yl)piperidin-4-on-1-ium picrate and their characterization using techniques like FT-IR, NMR, and single-crystal XRD. These studies provide insights into the properties of molecular systems (Doss et al., 2017).

Hydrogen-Bonding Studies

The structures of salts of isonipecotamide (piperidine-4-carboxamide) with heteroaromatic carboxylic acids have been investigated to understand their hydrogen-bonding patterns. These studies contribute to our knowledge of chemically stable hydrogen-bonded systems, particularly with aromatic carboxylate anions (Smith & Wermuth, 2012).

Biodegradation and Environmental Remediation

Research on the microbial degradation of picolinic acid derivatives highlights the potential use of specific bacteria like Rhodococcus sp.

for bioremediation of environments polluted with such compounds. This is significant for addressing environmental pollution and understanding microbial metabolism (Zhang et al., 2019).

Electrochemical Synthesis

Studies on the electrochemical synthesis of compounds like 2-piperidinecarboxylic acid from picolinic acid have been conducted. These investigations are relevant in the field of electrochemistry and have implications for synthetic chemistry (Ivanova, Makasheva, Kirilyus, & Soboleva, 2011).

Medicinal Chemistry

In medicinal chemistry, derivatives of piperidine and picolinic acid, such as 1-benzyl-4-picolinoyl-piperazine, have been synthesized for metabolism studies. This is crucial for understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents (Zólyomi & Budai, 1981).

Catalytic Water Oxidation

Ruthenium complexes containing picolinic acid derivatives have been synthesized and characterized for their catalytic activities in water oxidation. This research is significant for renewable energy applications, particularly in developing efficient and sustainable catalysts (Lu et al., 2016).

Exploring Molecular Structures

The synthesis and structural exploration of piperidine derivatives are vital in understanding intermolecular interactions. Studies like those on the novel bioactive heterocycle (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone provide valuable insights into molecular stability and interactions (Prasad et al., 2018).

Enantioselective Synthesis

Inorganic chemistry, the enantioselective synthesis of N-heterocycles like pyrrolidine, piperidine, and azepane with α-alkenyl substitution is significant. These syntheses involve catalytic processes that are crucial for natural product synthesis and pharmaceutical applications (Seki, Tanaka, & Kitamura, 2012).

properties

IUPAC Name

6-piperidin-1-ylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(15)9-5-4-6-10(12-9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNWTBPSTOBOGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594449
Record name 6-(Piperidin-1-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Piperidin-1-yl)picolinic acid

CAS RN

868755-50-4
Record name 6-(1-Piperidinyl)-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868755-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Piperidin-1-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Boulahjar, A Ouach, C Matteo, S Bourg… - Journal of medicinal …, 2012 - ACS Publications
The development of CDK and GSK3 inhibitors has been regarded as a potential therapeutic approach, and a substantial number of diverse structures have been reported to inhibit …
Number of citations: 61 pubs.acs.org

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